7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylicacid9-benzylester3-tert-butylester
Description
7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 9-benzylester 3-tert-butylester (CAS 926659-00-9) is a bicyclic compound featuring a rigid 3,9-diazabicyclo[3.3.1]nonane scaffold with a ketone group at position 7 and ester substituents at positions 3 (tert-butyl) and 9 (benzyl). Its molecular formula is C₁₉H₂₆N₂O₃, with a molecular weight of 330.428 g/mol . The compound’s bicyclic structure and ester groups confer unique physicochemical properties, including enhanced stability and lipophilicity, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
9-O-benzyl 3-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-18(24)21-11-15-9-17(23)10-16(12-21)22(15)19(25)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXHPXDJHBZOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 9-benzyl ester 3-tert-butyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the oxo, diaza, and dicarboxylic acid groups through specific reagents and conditions.
Esterification: The benzyl and tert-butyl esters are introduced in the final steps, often using esterification reactions with benzyl alcohol and tert-butyl alcohol, respectively.
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound undergoes selective hydrolysis of its ester groups under controlled conditions.
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Mechanistic Insight : Benzyl esters are typically cleaved via acidolysis or catalytic hydrogenation, while tert-butyl esters require strong acids (e.g., trifluoroacetic acid) .
Reduction of the Oxo Group
The ketone at position 7 can be reduced to a hydroxyl or methylene group, altering the compound’s pharmacological properties.
| Reducing Agent | Conditions | Product | Application Notes | Citations |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C–25°C | 7-Hydroxy derivative | Stereoselectivity observed | |
| LiAlH₄ | Dry THF, reflux | 7-Methylene derivative | Full reduction of ketone |
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Stereochemical Impact : Reduction with NaBH₄ yields a mixture of diastereomers, while LiAlH₄ leads to complete saturation of the carbonyl .
Esterification and Transesterification
The free carboxylic acids (post-hydrolysis) can be re-esterified or modified for functionalization.
Amide Bond Formation
The hydrolyzed carboxylic acids are amenable to amide coupling, critical for drug discovery.
| Coupling Reagent | Conditions | Target Amine | Application | Citations |
|---|---|---|---|---|
| EDC/HOBt | DMF, rt | Primary/secondary amines | Orexin receptor antagonists | |
| DMT-MM | Aqueous buffer, pH 6–7 | Peptide conjugates | Bioconjugation studies |
Ring-Opening Reactions
Under harsh conditions, the bicyclic framework may undergo ring-opening, though this is typically undesirable.
Functionalization at Nitrogen Centers
The diazabicyclo[3.3.1]nonane core allows for N-alkylation or acylation.
Key Stability Considerations
Scientific Research Applications
Structural Characteristics
- Chemical Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.35 g/mol
- Functional Groups : Contains dicarboxylic acid esters and nitrogen heterocycles, which are significant for biological activity.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals targeting orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that act as orexin receptor antagonists can potentially treat sleep disorders, anxiety disorders, and obesity-related conditions.
Case Study: Orexin Receptor Antagonists
Research has demonstrated that derivatives of diazabicyclo compounds can effectively block orexin receptors:
- Mechanism : These compounds inhibit orexin A and B from binding to their receptors (OX1 and OX2), leading to reduced arousal and appetite stimulation.
- Clinical Implications : Potential treatments for insomnia and obesity have been explored, with promising results in preclinical models .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies.
Example: Neuroprotective Properties
Studies indicate that similar bicyclic compounds exhibit neuroprotective effects by modulating glutamate signaling pathways:
- Action on NMDA Receptors : Compounds derived from this class can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
- Therapeutic Potential : This suggests a role in managing conditions like Alzheimer's disease and multiple sclerosis.
Antioxidant Activity
Emerging research has highlighted the antioxidant properties of compounds similar to this bicyclic structure.
Findings on Oxidative Stress
- Dual Role : Some metabolites exhibit both pro-oxidant and antioxidant properties depending on cellular conditions.
- Implications for Disease Management : Understanding these properties can lead to novel therapeutic strategies for diseases characterized by oxidative stress .
Table 1: Comparison of Biological Activities
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Orexin Receptor Studies | Effective antagonism leads to reduced appetite and increased sleep quality | Potential treatments for obesity and insomnia |
| Neuroprotective Studies | Modulation of glutamate signaling reduces excitotoxicity | Therapeutic applications in neurodegenerative diseases |
| Antioxidant Research | Exhibits dual roles based on concentration and environment | Potential use in managing oxidative stress-related conditions |
Mechanism of Action
The mechanism of action of 7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 9-benzyl ester 3-tert-butyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related bicyclic derivatives, focusing on substituents, heteroatom composition, and biological relevance.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Structure : Lacks the 7-oxo group and features propyl groups at positions 3 and 7 instead of esters.
- Key Differences :
- Absence of the ketone group reduces hydrogen-bonding capacity and electrophilicity.
- Propyl substituents enhance hydrophobicity but may reduce metabolic stability compared to ester-protected analogs.
3-Cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivatives
- Structure : Retains the 7-oxo group but substitutes positions 3 and 7 with cyclopropanmethyl and alkoxyalkyl groups (e.g., isopropoxypropyl, ethoxypropyl) .
- Key Differences :
- Alkoxyalkyl substituents improve solubility compared to benzyl/tert-butyl esters.
- Cyclopropanmethyl groups may enhance conformational rigidity.
- Biological Activity : These derivatives exhibit lower acute toxicity (LD₅₀ > 1,000 mg/kg in mice) and demonstrate anticonvulsant and analgesic properties in preclinical models .
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid 9-(1,1-dimethylethyl) ester
- Structure : Replaces one nitrogen atom in the diaza ring with oxygen (3-oxa-9-aza configuration) and includes a tert-butyl ester at position 9 .
- The tert-butyl ester mirrors the target compound’s substituent at position 3 but lacks the benzyl group at position 9.
- Applications : Such oxa-aza hybrids are often explored for their improved metabolic stability and reduced off-target interactions .
Comparative Data Table
Research Implications and Limitations
- Structural Advantages of Target Compound : The benzyl and tert-butyl esters likely improve blood-brain barrier penetration compared to alkyl or alkoxyalkyl analogs, suggesting utility in central nervous system (CNS) drug development .
- Contradictions : emphasizes the biological activity of 3,7-diaza derivatives, while highlights the stability of oxa-aza hybrids. The target compound’s dual ester configuration may balance these properties but requires empirical validation.
- Knowledge Gaps: Limited data exist on the target compound’s specific biological activity. Further studies should compare its pharmacokinetics and toxicity profiles with the alkoxyalkyl derivatives described in .
Biological Activity
The compound 7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 9-benzyl ester 3-tert-butyl ester is a member of a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly as orexin receptor antagonists. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Molecular Formula : C19H26N2O3
- CAS Number : 227940-70-7
- Molecular Weight : 330.43 g/mol
The primary mechanism of action for this compound involves its role as an antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound can potentially modulate various physiological responses related to sleep disorders, anxiety, and addiction.
1. Orexin Receptor Antagonism
Research indicates that this compound effectively antagonizes orexin receptors, which is significant in the context of treating disorders associated with orexinergic dysfunctions such as:
- Sleep Disorders : The antagonism can promote sleep by reducing wakefulness.
- Anxiety Disorders : It has been shown to reduce anxiety-like behaviors in animal models.
- Addiction Disorders : The compound may help mitigate cravings and withdrawal symptoms associated with substance abuse.
2. Effects on Anxiety and Fear Responses
Studies have demonstrated that the compound reduces conditioned fear responses in rats. For instance:
- In a rat model of conditioned fear, administration of the compound attenuated cardiovascular responses to fear stimuli .
- It also showed effectiveness in the rat fear-potentiated startle paradigm, suggesting potential applications in treating anxiety disorders such as PTSD .
3. Cognitive Effects
The compound has been evaluated for its impact on cognitive functions:
- Research indicates that it does not impair learning and memory processes in rodent models .
- Additionally, it has demonstrated antidepressant-like effects when administered chronically in mouse models .
Case Studies and Research Findings
Q & A
Q. What safety protocols are critical when handling 7-Oxo-3,9-diaza-bicyclo[3.3.1]nonane derivatives in laboratory settings?
Methodological Answer:
- Engineering Controls: Ensure eyewash stations and safety showers are accessible, and use fume hoods for ventilation to mitigate inhalation risks .
- Personal Protective Equipment (PPE): Wear OSHA-compliant chemical safety goggles and gloves. For spills, use non-reactive absorbents and follow institutional hazardous waste protocols .
- First-Aid Measures: Immediate flushing with water for 15+ minutes after eye/skin contact. If ingested, rinse mouth and seek medical evaluation with the compound’s SDS provided to clinicians .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques: Use HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Compare spectral data with reference libraries (e.g., Dr. Ehrenstorfer’s certified materials) .
- Statistical Validation: Apply factorial design to optimize purification steps (e.g., solvent ratios, crystallization temperatures) and validate reproducibility across ≥3 independent syntheses .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways for bicyclo[3.3.1]nonane derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and stereochemical outcomes .
- Reaction Path Search: Combine intrinsic reaction coordinate (IRC) analysis with machine learning to identify low-energy pathways. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
Q. How can experimentalists resolve contradictions in catalytic activity data for this compound?
Methodological Answer:
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Controlled Variable Analysis: Isolate variables (e.g., solvent polarity, temperature) using a fractional factorial design. For example, test solvent effects (DMSO vs. THF) on reaction yields .
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Cross-Validation: Compare results with independent datasets (e.g., ICReDD’s reaction databases) to identify systemic biases .
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Example Table:
Variable Range Tested Impact on Yield (%) Source Temperature 25–80°C +15% (ΔT = 55°C) Solvent (DMSO) 0–100% -20% (polarity)
Q. What advanced separation techniques optimize isolation of stereoisomers in bicyclo[3.3.1]nonane systems?
Methodological Answer:
- Chromatography: Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with mobile phases adjusted for enantioselectivity .
- Membrane Technologies: Apply pressure-driven nanofiltration to separate diastereomers based on size exclusion (e.g., 200–500 Da membranes) .
Methodological Frameworks
Q. How to design experiments for optimizing reaction conditions in constrained bicyclic systems?
Methodological Answer:
- DOE (Design of Experiments): Implement a Box-Behnken design to assess interactions between catalyst loading, temperature, and reaction time. Use ANOVA to identify significant factors .
- Case Study:
- Objective: Maximize yield of 7-Oxo derivative.
- Variables: Catalyst (0.5–2.0 mol%), Temp (50–100°C), Time (6–24 hrs).
- Outcome: Optimal at 1.5 mol%, 80°C, 12 hrs (yield: 82%) .
Q. What interdisciplinary approaches integrate computational and experimental data for reaction discovery?
Methodological Answer:
- Hybrid Workflow:
- Computational Screening: Use automated reaction network generators (e.g., RMG-Py) to propose plausible mechanisms .
- Experimental Feedback: Validate top pathways via stopped-flow IR or mass spectrometry.
- Data Circulation: Feed experimental results back into computational models to refine accuracy .
Safety and Compliance
Q. How to address gaps in occupational exposure limits (OELs) for novel bicyclo[3.3.1]nonane derivatives?
Methodological Answer:
- Risk Assessment: Apply NIOSH’s hierarchy of controls (elimination → PPE) in absence of OELs. Monitor airborne concentrations via GC-MS in lab air samples .
- Institutional Protocols: Develop SOPs aligned with CRDC’s RDF2050103 (chemical engineering design) for safe scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
